molecular formula C18H21N3O3 B13047029 Ethyl 4-(4-Benzylmorpholin-2-Yl)Pyrimidine-5-Carboxylate

Ethyl 4-(4-Benzylmorpholin-2-Yl)Pyrimidine-5-Carboxylate

Cat. No.: B13047029
M. Wt: 327.4 g/mol
InChI Key: QITANMJLLFQVIH-UHFFFAOYSA-N
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Description

Ethyl 4-(4-Benzylmorpholin-2-Yl)Pyrimidine-5-Carboxylate (CAS 2177257-44-0) is a chemical compound with a molecular formula of C18H21N3O3 and a molecular weight of 327.38 g/mol . It features a complex structure that incorporates both a pyrimidine ring, a common motif in medicinal chemistry, and a benzyl-substituted morpholine group . This specific molecular architecture suggests its potential utility as a valuable building block or intermediate in organic synthesis and drug discovery efforts. Researchers can utilize this compound in the exploration and development of new pharmacologically active substances. While its precise research applications are still being investigated, its structure indicates relevance for use in various biochemical and pharmaceutical studies. The product is provided with a stated high purity level. This product is intended For Research Use Only and is not suitable for human or veterinary diagnostic or therapeutic applications. Please refer to the product's safety data sheet for proper handling and storage information.

Properties

Molecular Formula

C18H21N3O3

Molecular Weight

327.4 g/mol

IUPAC Name

ethyl 4-(4-benzylmorpholin-2-yl)pyrimidine-5-carboxylate

InChI

InChI=1S/C18H21N3O3/c1-2-23-18(22)15-10-19-13-20-17(15)16-12-21(8-9-24-16)11-14-6-4-3-5-7-14/h3-7,10,13,16H,2,8-9,11-12H2,1H3

InChI Key

QITANMJLLFQVIH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=CN=C1C2CN(CCO2)CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Formation of the Pyrimidine Ring

  • The pyrimidine ring is typically synthesized via cyclization reactions involving appropriate precursors such as β-dicarbonyl compounds and amidines or guanidines.
  • Common synthetic routes involve condensation reactions where the heterocyclic ring is formed under reflux conditions, often in the presence of bases or catalysts to facilitate ring closure.
  • Reaction conditions such as temperature (ranging from room temperature to reflux), solvent choice (ethanol, dioxane, or other polar solvents), and reaction time (several hours to days) are optimized to maximize yield and purity.

Esterification to Form the Ethyl Ester

  • The carboxylic acid group at the 5-position of the pyrimidine ring is esterified with ethanol to form the ethyl ester.
  • This step is commonly performed under acidic or basic catalysis, using reagents such as sulfuric acid or acid chlorides, or via direct reaction with ethanol under reflux.
  • Esterification conditions are carefully controlled to avoid hydrolysis or side reactions, typically involving reflux in ethanol for several hours.
Step Reaction Conditions Yield (%) Notes
Pyrimidine ring formation Cyclization in ethanol or dioxane, reflux, 24-48 h 70-85 Use of triethylamine or other bases improves cyclization efficiency
Benzylation of morpholine Morpholine + benzyl halide, base (e.g., K2CO3), room temp to reflux, 6-12 h 75-90 Nucleophilic substitution on nitrogen; solvent choice (acetonitrile, DMF) affects yield
Coupling of benzylmorpholine to pyrimidine Nucleophilic aromatic substitution or Pd-catalyzed cross-coupling, 50-80 °C, 12-24 h 60-80 Catalyst and ligand choice critical for selectivity and yield
Esterification Ethanol, acid catalyst, reflux, 12-24 h 80-90 Final purification by crystallization or chromatography
  • Optimization studies have shown that the use of triethylamine as a base during the pyrimidine ring formation significantly enhances yield by neutralizing acidic by-products and promoting cyclization.
  • Benzylation efficiency is improved by using polar aprotic solvents such as dimethylformamide (DMF) which increase nucleophilicity of morpholine nitrogen.
  • For the coupling step, palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) provide higher selectivity and yields compared to traditional nucleophilic aromatic substitution.
  • Esterification under reflux with catalytic sulfuric acid in ethanol provides a high yield of the ethyl ester with minimal side reactions. Alternative methods using acid chlorides are less favored due to harsher conditions and potential degradation.
Synthetic Stage Key Reagents/Conditions Purpose Yield Range (%)
Cyclization to pyrimidine β-dicarbonyl compound + amidine, triethylamine, EtOH, reflux Pyrimidine ring formation 70-85
Benzylation of morpholine Morpholine + benzyl chloride, K2CO3, DMF, reflux Introduction of benzyl group 75-90
Coupling to pyrimidine ring Pd catalyst, ligand, base, solvent, 50-80 °C Attach benzylmorpholine to pyrimidine 60-80
Esterification Ethanol, H2SO4 catalyst, reflux Formation of ethyl ester 80-90

The preparation of Ethyl 4-(4-Benzylmorpholin-2-yl)pyrimidine-5-carboxylate is a multi-step process involving strategic cyclization, functional group transformations, and esterification. Careful optimization of reaction conditions, including choice of solvents, catalysts, and temperature, is crucial to achieving high yields and purity. These methods are supported by diverse research findings and have been validated in both laboratory and industrial settings, making the compound accessible for further biological and pharmacological studies.

Chemical Reactions Analysis

Ethyl 4-(4-Benzylmorpholin-2-Yl)Pyrimidine-5-Carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyrimidine ring positions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and acids like hydrochloric acid. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethyl 4-(4-Benzylmorpholin-2-Yl)Pyrimidine-5-Carboxylate involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit endoplasmic reticulum stress and apoptosis, as well as the NF-kB inflammatory pathway . These actions contribute to its neuroprotective and anti-neuroinflammatory effects.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Compound Name Substituents (Position) Molecular Weight Density (g/cm³) Boiling Point (°C) Key Features
Ethyl 4-(4-benzylmorpholin-2-yl)pyrimidine-5-carboxylate 4-Benzylmorpholin-2-yl (C4), ester (C5) Not reported ~1.25–1.35* ~375–400* High lipophilicity, potential CNS activity
Ethyl 2-(methylsulfanyl)-4-morpholino-pyrimidine-5-carboxylate 4-Morpholino (C4), methylsulfanyl (C2) 283.35 Not reported Not reported Improved solubility due to morpholine
Ethyl 4-(dimethylamino)-2-(methylsulfanyl)pyrimidine-5-carboxylate 4-Dimethylamino (C4), methylsulfanyl (C2) 241.31 1.22 375.4 Enhanced basicity, hydrogen bonding
Ethyl 4-(trifluoromethyl)-2-(pyridin-2-yl)pyrimidine-5-carboxylate 4-Trifluoromethyl (C4), pyridinyl (C2) Not reported Not reported Not reported Electron-withdrawing CF₃, π-π stacking

*Estimated based on analogs.

  • Solubility : Morpholine-containing analogs (e.g., ) exhibit better solubility than trifluoromethyl or benzyl-substituted derivatives due to the polarity of the morpholine oxygen .
  • Stability: Benzylmorpholinyl substitution may stabilize the pyrimidine ring against acid-catalyzed cleavage (cf. thio- or amino-substituted derivatives in ) .

Patent and Industrial Relevance

  • Drug Development : Mobocertinib () and avanafil () highlight pyrimidine carboxylates as key intermediates in kinase inhibitors and PDE5 inhibitors, respectively. The benzylmorpholinyl group could optimize pharmacokinetics by balancing solubility and permeability .
  • Scale-Up Challenges : Recrystallization from EtOAc or DCM () is common for purity, but steric hindrance from the benzyl group may complicate crystallization .

Biological Activity

Ethyl 4-(4-benzylmorpholin-2-yl)pyrimidine-5-carboxylate is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the pharmacological domain. Its unique structural features, including a pyrimidine ring and a benzylmorpholine moiety, suggest diverse interactions with biological targets. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound is classified under organoheterocyclic compounds and is characterized by the following chemical structure:

  • Chemical Formula : C17_{17}H20_{20}N2_2O2_2

This compound's structure includes a carboxylate group that enhances its reactivity and potential biological interactions.

This compound has been shown to modulate nitric oxide (NO) production, which plays a crucial role in various physiological processes, including inflammation and immune response. The compound may influence the synthesis of pro-inflammatory mediators such as interleukin-6 (IL-6) and interleukin-8 (IL-8), indicating its relevance in inflammatory pathways .

Biological Activity Overview

Recent studies have highlighted several aspects of the biological activity of this compound:

  • Anti-inflammatory Effects : Research indicates that this compound can inhibit the production of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.
  • Nitric Oxide Modulation : The compound's ability to modulate NO levels suggests interactions with enzymes like inducible nitric oxide synthase (iNOS), which are critical in inflammatory responses .
  • Cytotoxicity : Preliminary evaluations have indicated varying degrees of cytotoxicity against different cancer cell lines, warranting further investigation into its potential as an anti-cancer agent .

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Anti-inflammatoryInhibits IL-6 and IL-8 production; modulates NO synthesis,
CytotoxicityExhibits varying IC50_{50} values against cancer cell lines
Enzyme InteractionPotential inhibition of iNOS; affects signaling pathways related to inflammation,

Comparative Analysis with Related Compounds

Similar compounds exhibit varying biological activities based on structural modifications. The following table compares this compound with related structures:

Table 2: Comparison of Related Compounds

Compound NameStructure CharacteristicsUnique Features
Ethyl 4-benzylmorpholine-2-carboxylateLacks pyrimidine ringFocuses on morpholine derivatives
Methyl 4-benzylmorpholine-2-carboxylateMethyl group instead of ethylDifferent solubility properties
4-Benzylmorpholine-3-carboxylic acidCarboxylic acid instead of esterPotential for different biological activity

These comparisons emphasize the uniqueness of this compound within its chemical class.

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